Cas no 2229390-53-6 (2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid)

2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid
- 2229390-53-6
- 2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid
- EN300-1872833
-
- インチ: 1S/C14H25NO4/c1-9(2)11(14(6-7-14)8-10(16)17)15-12(18)19-13(3,4)5/h9,11H,6-8H2,1-5H3,(H,15,18)(H,16,17)
- InChIKey: KEVBDQPYLATPCR-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(C(C(C)C)NC(=O)OC(C)(C)C)CC1)=O
計算された属性
- せいみつぶんしりょう: 271.17835828g/mol
- どういたいしつりょう: 271.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872833-10.0g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 10g |
$6082.0 | 2023-06-01 | ||
Enamine | EN300-1872833-2.5g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1872833-0.5g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1872833-0.25g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1872833-5.0g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 5g |
$4102.0 | 2023-06-01 | ||
Enamine | EN300-1872833-0.05g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1872833-0.1g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1872833-1.0g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 1g |
$1414.0 | 2023-06-01 | ||
Enamine | EN300-1872833-5g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1872833-1g |
2-[1-(1-{[(tert-butoxy)carbonyl]amino}-2-methylpropyl)cyclopropyl]acetic acid |
2229390-53-6 | 1g |
$1129.0 | 2023-09-18 |
2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acidに関する追加情報
Introduction to 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic Acid (CAS No. 2229390-53-6) in Modern Chemical Biology and Medicinal Chemistry
2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid, identified by the CAS number 2229390-53-6, represents a sophisticated molecular entity that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound, characterized by its intricate structural framework, combines a cyclopropyl moiety with an acetic acid backbone, further functionalized by an N-terminal tert-butoxycarbonyl (Boc) protected amino group and a secondary amine derived from isobutylamine. Such structural motifs are strategically designed to enhance binding affinity, metabolic stability, and overall pharmacological efficacy, making it a promising candidate for further exploration in drug discovery pipelines.
The structural composition of 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid positions it as a versatile intermediate in the synthesis of biologically active molecules. The cyclopropyl ring, known for its rigid conformational constraints, can serve as a key pharmacophoric element in designing small-molecule inhibitors targeting specific biological pathways. Concurrently, the presence of the Boc-protected amine group not only provides stability under physiological conditions but also allows for selective deprotection in later synthetic steps, facilitating modular drug design approaches.
In recent years, there has been burgeoning interest in leveraging cyclopropyl-containing scaffolds for the development of novel therapeutic agents. The cyclopropane motif is inherently strained, which can translate into unique electronic properties and improved binding interactions with biological targets. For instance, studies have demonstrated that cyclopropanes can effectively disrupt hydrogen bonding networks or impose steric constraints that are not achievable with linear or branched aliphatic systems. This structural peculiarity has been exploited in the design of kinase inhibitors, G protein-coupled receptor modulators, and even antimicrobial agents.
The secondary amine functionality in 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid offers additional opportunities for derivatization. Secondary amines are well-documented pharmacophores in medicinal chemistry due to their ability to form stable hydrogen bonds and engage in favorable hydrophobic interactions with biological targets. Moreover, they can serve as precursors for further functionalization via reductive amination, alkylation, or coupling reactions with carboxylic acids or heterocycles. Such transformations expand the synthetic toolkit available for constructing more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry have further accelerated the exploration of 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid and its derivatives. Molecular docking simulations have been employed to predict binding affinities and identify potential target proteins relevant to human health and disease. These computational studies have hinted at its potential utility as an inhibitor of enzymes involved in inflammatory pathways or metabolic disorders. Notably, the cyclopropyl ring may interact favorably with hydrophobic pockets in target proteins, while the Boc-protected amine could engage in precise hydrogen bonding interactions.
The Boc protection on the amino group is particularly noteworthy from a synthetic chemistry perspective. The tert-butoxycarbonyl group is widely used to mask amine functionalities during multi-step syntheses while preventing unwanted side reactions such as racemization or oxidation. Once the Boc protecting group is removed under mild acidic conditions (e.g., dilute hydrochloric acid), the free amine becomes available for subsequent chemical transformations. This protection-deprotection strategy is a cornerstone of modern peptide and peptidomimetic synthesis, allowing chemists to construct complex molecules with high precision.
From a medicinal chemistry standpoint, the isobutyl side chain attached to the secondary amine introduces additional conformational flexibility into 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid. Isobutyl groups are relatively bulky but sterically well-tolerated by most biological targets due to their branched nature. This feature can be exploited to fine-tune binding affinities or improve pharmacokinetic profiles of drug candidates derived from this scaffold. Furthermore, the acetic acid moiety at one end of the molecule provides an acidic proton that may participate in protonation-deprotonation equilibrium within biological systems—a critical factor influencing drug solubility and membrane permeability.
The growing body of literature on heterocyclic compounds containing cyclopropane rings underscores their immense potential as pharmacological tools. Cyclopropanecarboxylic acids and their derivatives have been explored as inhibitors of bacterial enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in bacterial folate metabolism. Similarly, analogs featuring nitrogen-containing heterocycles fused with cyclopropane units exhibit inhibitory activity against viral proteases or kinases implicated in infectious diseases and cancer progression. These precedents highlight how 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid could be adapted into lead compounds through structural modifications based on these findings.
The synthesis of 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid itself presents an interesting challenge from an organic chemistry perspective due to its complex stereochemistry involving both chiral centers (the secondary amine and potentially another stereogenic atom within the cyclopropane ring if present). Strategies such as asymmetric catalysis or enantioselective hydrogenation might be employed to ensure high enantiomeric purity—critical for pharmaceutical applications where racemic mixtures could result in diminished efficacy or adverse effects.
In conclusion, 2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid (CAS No. 2229390-53-6) stands out as a structurally intriguing compound with significant untapped potential across multiple domains of chemical biology and medicinal chemistry research. Its unique combination of functional groups—cyclopropanecarboxylic acid backbone,N-terminal Boc protected secondary amine,isobutylester side chain—makes it an attractive scaffold for designing novel bioactive molecules targeting various therapeutic areas including oncology,disease modeling,and metabolic disorders.Leveraging advances computational modeling synthetic methodologies alongside insights from related scaffolds will undoubtedly unlock new possibilities this promising chemical entity。
2229390-53-6 (2-1-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)cyclopropylacetic acid) 関連製品
- 1021073-99-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 1105201-36-2(2-({5-4-(furan-2-carbonyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide)
- 924311-94-4(2-Hydroxy-4-(naphthalen-2-YL)pyridine)
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)
- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)
- 59514-47-5(PHOSPHONIUM, OCTADECYLTRIPHENYL-)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)
- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)